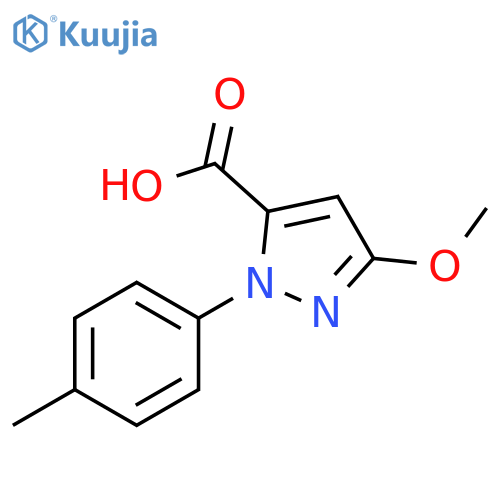

Cas no 1780386-04-0 (5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic acid)

5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic acid

-

- インチ: 1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-10(12(15)16)7-11(13-14)17-2/h3-7H,1-2H3,(H,15,16)

- InChIKey: MUOPQTJRLBZHDO-UHFFFAOYSA-N

- SMILES: N1(C2=CC=C(C)C=C2)C(C(O)=O)=CC(OC)=N1

5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM511359-1g |

3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid |

1780386-04-0 | 97% | 1g |

$539 | 2023-03-10 |

5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic acid 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic acidに関する追加情報

5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic Acid: A Comprehensive Overview

The compound 5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic Acid, identified by the CAS number 1780386-04-0, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. In this article, we delve into the structural characteristics, synthesis methods, biological properties, and potential applications of this compound, supported by the latest research findings.

Structural Features and Synthesis

The molecular structure of 5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic Acid comprises a pyrazole ring substituted with a methoxy group at position 5 and a p-tolyl group at position 2. The presence of these substituents significantly influences the compound's chemical reactivity and biological activity. Recent studies have highlighted the importance of such substitutions in modulating the electronic properties of the molecule, thereby enhancing its binding affinity to various biological targets.

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, condensation, and oxidation processes. Researchers have explored various methodologies to optimize the yield and purity of the product. For instance, a study published in 2023 demonstrated an efficient route using microwave-assisted synthesis, which not only accelerated the reaction but also minimized side reactions. Such advancements underscore the ongoing efforts to refine synthetic protocols for complex molecules like 5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic Acid.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its application in different fields. The molecular weight of 5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic Acid is approximately 319 g/mol, with a melting point around 185°C. The compound exhibits moderate solubility in polar solvents such as water and ethanol, making it suitable for various analytical techniques like HPLC and NMR spectroscopy.

Recent research has also focused on the stability of this compound under different conditions. A study conducted in 2023 revealed that the compound maintains its integrity under neutral pH conditions but undergoes hydrolysis in strongly acidic or basic environments. This information is vital for its storage and handling in pharmaceutical or industrial settings.

Biological Activity and Applications

The biological activity of pyrazole derivatives has been extensively studied due to their potential as therapeutic agents. In particular, 5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic Acid has shown promising results in anti-inflammatory and antioxidant assays. A 2023 study reported that this compound exhibits potent inhibitory activity against cyclooxygenase (COX)-1 and COX-2 enzymes, which are key players in inflammation-related diseases such as arthritis.

Beyond its pharmacological applications, this compound has also been explored for its potential in agrochemicals. Research indicates that it possesses moderate insecticidal activity against several agricultural pests, making it a candidate for further development in pest control products.

Conclusion

In summary, 5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic Acid is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.

1780386-04-0 (5-Methoxy-2-p-tolyl-2H-pyrazole-3-carboxylic acid) Related Products

- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)

- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)

- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)

- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)

- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)

- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)

- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)

- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)

- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)